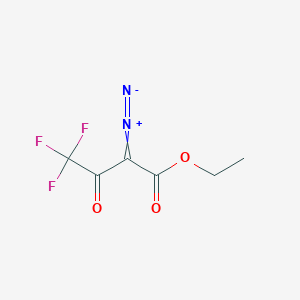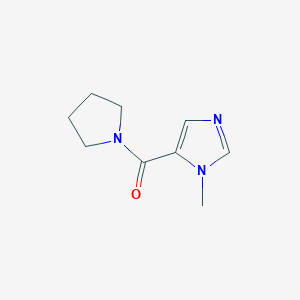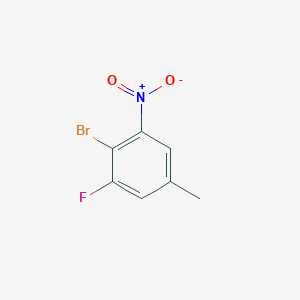
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is a valuable precursor in organic synthesis, particularly for the creation of trifluoromethyl heterocycles. This compound is an α-diazo-β-ketoester, which can undergo various chemical transformations, making it a versatile reagent in synthetic chemistry .
Wirkmechanismus
Mode of Action
The compound undergoes reactions with other substances, leading to the formation of new compounds. For instance, it reacts with ammonium acetate and 1-aminonaphthalene to produce 4-amino-2,6-bis (trifluoromethyl)pyridine and 4-trifluoromethyl-2-[(Z)-1,1,1-trifluoroprop-1-en-2-ol-1-yl]benzo[h]quinoline .
Biochemical Pathways
The compound is involved in several biochemical pathways, leading to the formation of various fluorinated building blocks, such as enones and 1,3-diketones .
Pharmacokinetics
Therefore, its impact on bioavailability cannot be accurately determined .
Result of Action
The compound’s action results in the formation of various new compounds, including 4-amino-2,6-bis (trifluoromethyl)pyridine and 4-trifluoromethyl-2-[(Z)-1,1,1-trifluoroprop-1-en-2-ol-1-yl]benzo[h]quinoline . These compounds may have different properties and potential applications.
Action Environment
The action of Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate can be influenced by various environmental factors. For instance, the compound reacts easily with other substances at room temperature in the presence of a catalytic amount of NEt 3 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate can be synthesized through the diazo transfer reaction. This involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with a diazo transfer reagent such as tosyl azide in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the diazo compound .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, safety, and efficiency. Industrial processes may involve continuous flow reactors to handle the potentially hazardous diazo intermediates more safely and efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate undergoes several types of reactions, including:
Insertion Reactions: In the presence of transition metals, it can form metal carbene intermediates that insert into X-H bonds (X = C, O, S, N).
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions to form pyrazoles and other heterocycles.
Substitution Reactions: The diazo group can be substituted by nucleophiles under certain conditions.
Common Reagents and Conditions:
Transition Metals: Catalysts such as rhodium, copper, and silver are commonly used.
Solvents: Dichloromethane, toluene, and other organic solvents.
Bases: Triethylamine, sodium hydride.
Major Products:
Trifluoromethylated Heterocycles: Pyrroles, furans, pyrazoles, imidazoles, oxazoles, thiazoles, pyridines, and others.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing trifluoromethylated heterocycles, which are important in pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in creating compounds with improved metabolic stability and bioavailability.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-diazo-3-oxobutanoate: Lacks the trifluoromethyl group, resulting in lower electrophilicity and reactivity.
Ethyl 2-diazo-4,4-difluoro-3-oxobutanoate: Similar but with one less fluorine atom, affecting its reactivity and stability.
Ethyl 2-diazo-4,4,4-trifluoro-2-oxobutanoate: A positional isomer with different reactivity patterns.
Uniqueness: The presence of the trifluoromethyl group in ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate imparts unique properties such as increased electrophilicity, metabolic stability, and bioavailability, making it a more versatile and valuable reagent in synthetic chemistry compared to its non-fluorinated or less fluorinated counterparts .
Eigenschaften
IUPAC Name |
ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O3/c1-2-14-5(13)3(11-10)4(12)6(7,8)9/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGNRDDGNGVLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2978659.png)

![1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2978663.png)
![3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone](/img/structure/B2978664.png)

![3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2978669.png)
![Benzo[d]thiazol-6-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2978672.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2978673.png)
![2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide](/img/structure/B2978674.png)

![ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2978679.png)
